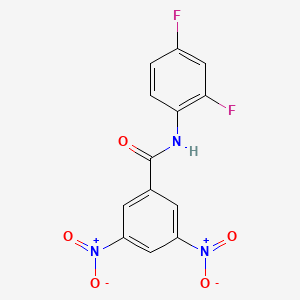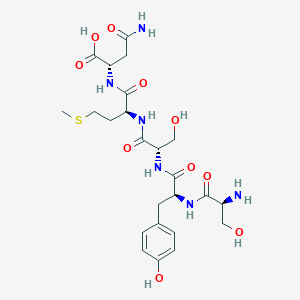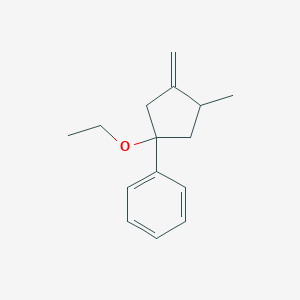
2,2'-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features two thiophene rings connected by an ethene bridge, with butyl groups attached to the 3 and 4 positions of each thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Butyl Groups: The butyl groups can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Formation of the Ethene Bridge: The ethene bridge can be formed through a coupling reaction, such as the Heck reaction, which involves the coupling of halogenated thiophenes with ethene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s electronic properties.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane-bridged derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological systems, the compound’s interaction with cellular components can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethene-1,2-diyl)bis(3,4-dimethylthiophene): Similar structure but with methyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-diphenylthiophene): Similar structure but with phenyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylfuran): Similar structure but with furan rings instead of thiophene rings.
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is unique due to the presence of butyl groups, which enhance its solubility and processability. The ethene bridge provides a conjugated system that is beneficial for electronic applications, while the thiophene rings contribute to the compound’s stability and electronic properties.
Propiedades
Número CAS |
188565-07-3 |
|---|---|
Fórmula molecular |
C26H40S2 |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
3,4-dibutyl-2-[2-(3,4-dibutylthiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C26H40S2/c1-5-9-13-21-19-27-25(23(21)15-11-7-3)17-18-26-24(16-12-8-4)22(20-28-26)14-10-6-2/h17-20H,5-16H2,1-4H3 |
Clave InChI |
JDUINQQJHDIBPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CSC(=C1CCCC)C=CC2=C(C(=CS2)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


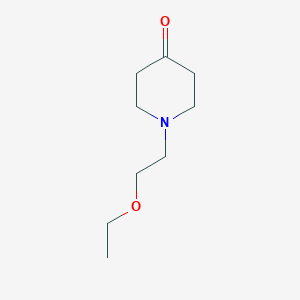

![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
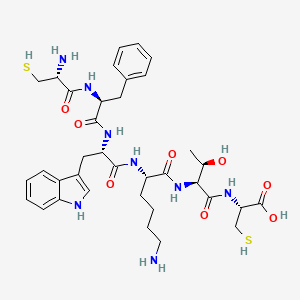

![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
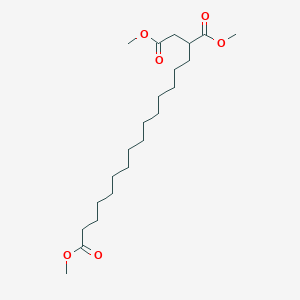

![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)
